1-(4-Aminopiperazin-1-yl)ethanone
Description
1-(4-Aminopiperazin-1-yl)ethanone is a piperazine derivative featuring an acetyl group (ethanone) and an amine substituent on the piperazine ring. Piperazine derivatives are widely studied for their versatility in medicinal chemistry, including antimicrobial, antiparasitic, and central nervous system (CNS)-related activities .
Properties
Molecular Formula |
C6H13N3O |
|---|---|
Molecular Weight |
143.19 g/mol |
IUPAC Name |
1-(4-aminopiperazin-1-yl)ethanone |
InChI |
InChI=1S/C6H13N3O/c1-6(10)8-2-4-9(7)5-3-8/h2-5,7H2,1H3 |
InChI Key |
FPZJSJKOSMQZOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological profile of piperazine derivatives is highly dependent on substituent groups. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing Groups (e.g., trifluoromethyl in UDO) enhance metabolic stability and target binding .
- Amino/Alkylamino Substituents (e.g., aminopropyl in ) improve solubility and pharmacokinetics .
- Aromatic Moieties (e.g., pyridine in UDO) contribute to π-π stacking interactions in enzyme inhibition .
Pharmacological Activities
Antiparasitic Activity
- UDO and UDD (): Exhibit IC₅₀ values comparable to posaconazole against Trypanosoma cruzi, likely due to CYP51 inhibition .
- This compound: No direct data, but the amino group may enhance binding to parasitic enzymes via hydrogen bonding.
Acetylcholinesterase (AChE) Inhibition
Antibacterial/Antioxidant Activity
- Schiff bases derived from ethanone-piperazine hybrids (): Showed moderate activity against E. coli and Salmonella Typhi, with DPPH radical scavenging IC₅₀ values ranging from 25–50 μM .
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